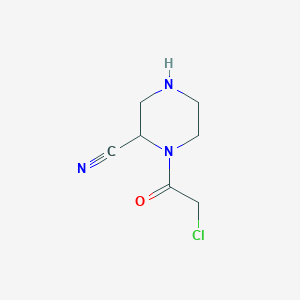
2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol is a complex organic compound that belongs to the class of imidazoisoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol typically involves multi-step organic reactions. One possible route could involve the cyclization of a pyridine derivative with an isoquinoline precursor under acidic or basic conditions. The specific reagents and conditions would depend on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs, possibly affecting the pyridine or isoquinoline rings.
Substitution: Substitution reactions, particularly on the pyridine ring, could introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups like alkyl, aryl, or halogen atoms.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their pharmacological activities.
Isoquinolines: Widely studied for their diverse biological properties.
Pyridines: Commonly used in medicinal chemistry for their versatility.
Uniqueness
2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol is unique due to its specific structure, which combines elements of pyridine, imidazole, and isoquinoline. This unique combination may confer distinct biological activities and chemical properties.
属性
CAS 编号 |
60099-37-8 |
|---|---|
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC 名称 |
5-pyridin-4-yl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C16H15N3O/c20-16(13-5-7-17-8-6-13)11-12-3-1-2-4-14(12)15-18-9-10-19(15)16/h1-8,20H,9-11H2 |
InChI 键 |
GMTAFOIKCLRTDD-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=NC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


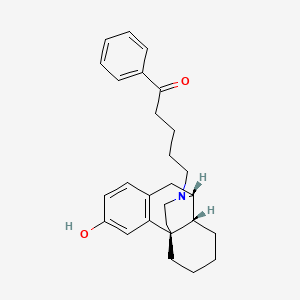
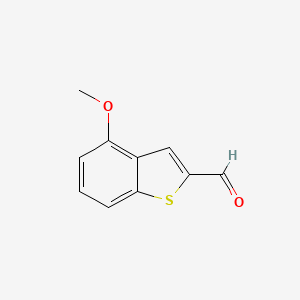
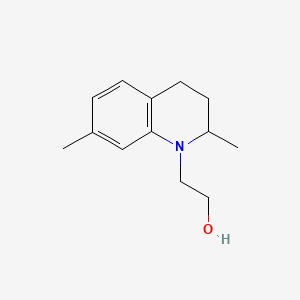
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
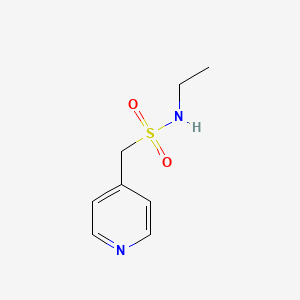
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)


![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
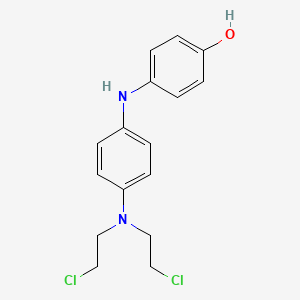
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)


